molecular formula C11H22N2 B13221237 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine

1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine

Cat. No.: B13221237
M. Wt: 182.31 g/mol
InChI Key: UJCZMNFMXRBKDT-UHFFFAOYSA-N
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Description

1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine is a chemical compound with the molecular formula C11H22N2 It is characterized by the presence of a piperazine ring substituted with a 2,2-dimethylcyclopropylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 2,2-dimethylcyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any oxidized forms back to the parent compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be further functionalized with different alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of any oxidized derivatives.

    Substitution: Various N-alkyl or N-aryl derivatives of the parent compound.

Scientific Research Applications

1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2,2-Dimethylcyclopropyl)methyl]-4-ethylpiperazine
  • 1-[(2,2-Dimethylcyclopropyl)methyl]-4-phenylpiperazine
  • 1-[(2,2-Dimethylcyclopropyl)methyl]-4-isopropylpiperazine

Uniqueness: 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-[(2,2-dimethylcyclopropyl)methyl]-4-methylpiperazine

InChI

InChI=1S/C11H22N2/c1-11(2)8-10(11)9-13-6-4-12(3)5-7-13/h10H,4-9H2,1-3H3

InChI Key

UJCZMNFMXRBKDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1CN2CCN(CC2)C)C

Origin of Product

United States

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